1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for industrial production.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Pyrazoline derivatives: These compounds have been studied for their neurotoxic potentials and other biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-18-8-7-17(11-19(18)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLFWBKDNCMSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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